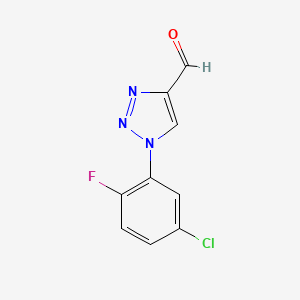
1-(5-Chlor-2-Fluorphenyl)-1H-1,2,3-Triazol-4-carbaldehyd
Übersicht
Beschreibung
“5-Chloro-2-fluorophenylboronic acid” is a compound used in various chemical reactions . It’s involved in Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .
Molecular Structure Analysis
The molecular formula for “5-Chloro-2-fluorophenylboronic acid” is ClC6H3(F)B(OH)2 . The exact molecular structure for “1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available in the sources I found.Chemical Reactions Analysis
As mentioned earlier, “5-Chloro-2-fluorophenylboronic acid” is involved in various chemical reactions, including Suzuki cross-coupling reactions . The specific chemical reactions involving “1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-2-fluorophenylboronic acid” are as follows: It has a density of 1.4±0.1 g/cm3, a boiling point of 310.8±52.0 °C at 760 mmHg, and a flash point of 141.8±30.7 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen aufgrund der reaktiven Aldehydgruppe, die Kondensationsreaktionen eingehen kann. Heterocyclische Verbindungen sind in der medizinischen Chemie von entscheidender Bedeutung für die Entwicklung von Arzneimitteln mit unterschiedlichen therapeutischen Eigenschaften .
Antimikrobielle Mittel
Der Triazolring, der in dieser Verbindung vorkommt, ist ein häufiges Merkmal vieler antimikrobieller Mittel. Untersuchungen haben gezeigt, dass Triazolderivate signifikante antibakterielle und antifungale Aktivitäten aufweisen, was sie bei der Entwicklung neuer Antibiotika wertvoll macht .
Antikrebsforschung
Triazolderivate wurden auf ihre potenziellen Antikrebsaktivitäten untersucht. Das Vorhandensein der Chlor- und Fluorsubstituenten am Phenylring könnte die Fähigkeit der Verbindung verstärken, mit biologischen Zielmolekülen zu interagieren, was zur Entwicklung neuer Antikrebsmedikamente führen könnte .
Safety and Hazards
The safety data sheet for “5-Chloro-2-fluorophenylboronic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWEGHMCNDBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



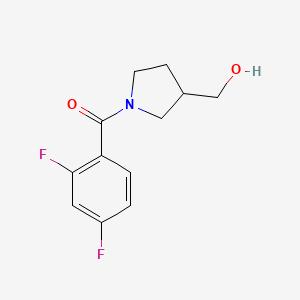
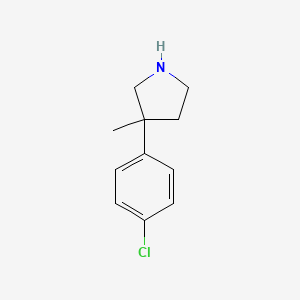
![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)
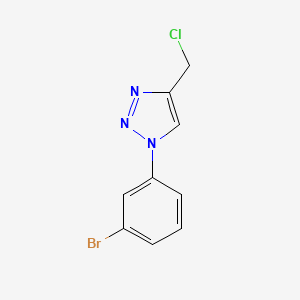

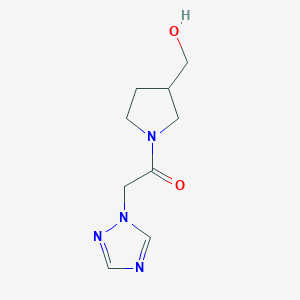
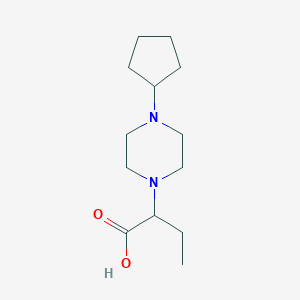
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
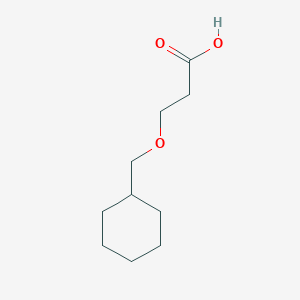

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
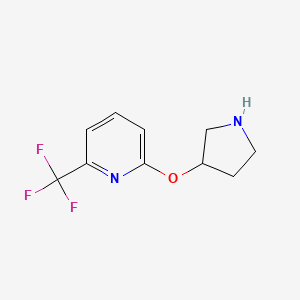
![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)